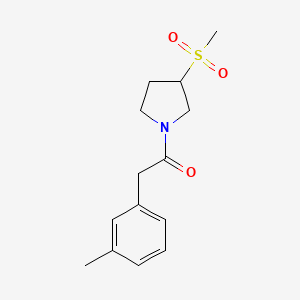

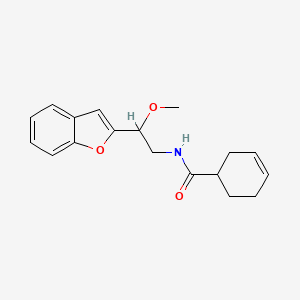

![molecular formula C23H20N2O3S B2571371 Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate CAS No. 341968-04-5](/img/structure/B2571371.png)

Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate” is a chemical compound with the CAS number 341968-04-5 . It is also known as "methyl 2-({[N’-(diphenylmethylidene)hydrazinecarbonyl]methyl}sulfanyl)benzoate" .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The synthesis from commercially available starting materials included the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . The resulting acid reacted with (diphenylmethylene)hydrazine to form 2- [(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid . The initial 5- (tert-butyl)-3- [(diphenylmethylene)hydrazono]furan-2 (3H)-one was obtained by a known literary method: intramolecular cyclisation of 2- [(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid under the action of propionic anhydride .Scientific Research Applications

Photocatalytic Cascade Annulation

A study by Yan et al. (2018) developed a photocatalytic cascade annulation process involving methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. This method synthesizes benzothiophenes and benzoselenophenes at ambient temperature, showcasing potential for generating complex heterocyclic structures useful in material science and pharmaceuticals (Yan et al., 2018).

Mechanistic Studies on Hydrazination

Nordin et al. (2016) investigated the unexpected cleavage of the C–S bond during the hydrazination process of a thio-nicotinate derivative. This research provides insights into the reactivity and potential transformations of sulfanyl compounds under specific conditions, which could be relevant for designing novel synthetic routes or understanding the stability of related compounds (Nordin et al., 2016).

Synthesis of Extended Oxazoles

Research by Patil and Luzzio (2016) on the synthesis of extended oxazoles utilizing 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole explores the reactivity of sulfonyl methylene compounds towards the formation of cyclic and acyclic products. This work could offer a foundation for the development of new organic compounds with potential applications in medicinal chemistry and material science (Patil & Luzzio, 2016).

Novel Fused Pyridazinone Skeletons

Koza et al. (2013) reported on the synthesis of novel fused pyridazinone skeletons from methyl 2-(2-methoxy-2-oxoethyl) compounds. This study outlines a method for constructing complex heterocyclic systems that may be of interest in drug development and synthetic organic chemistry (Koza et al., 2013).

properties

IUPAC Name |

methyl 2-[2-(2-benzhydrylidenehydrazinyl)-2-oxoethyl]sulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-28-23(27)19-14-8-9-15-20(19)29-16-21(26)24-25-22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPGRBOGOAQLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

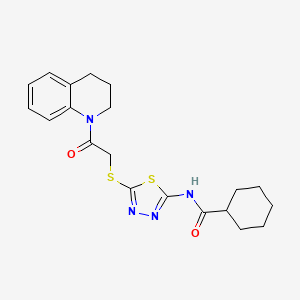

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)

![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)

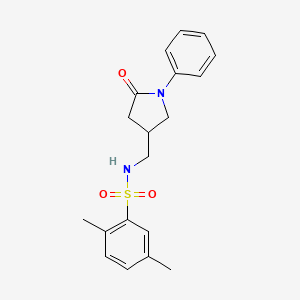

![((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2571296.png)

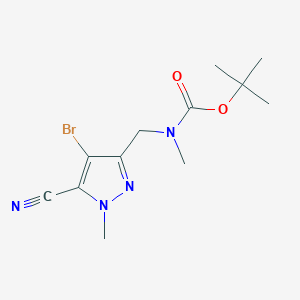

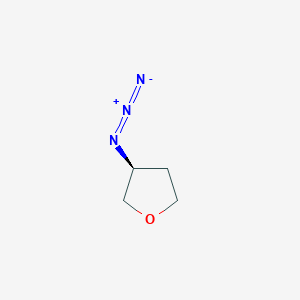

![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)

![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)

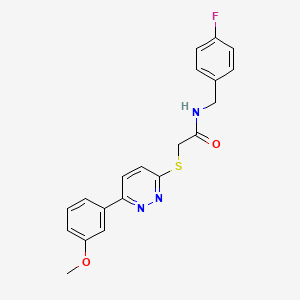

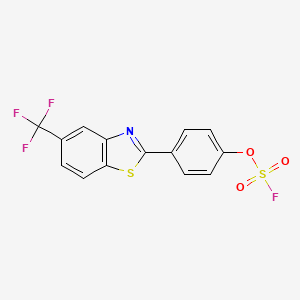

![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)